Bacosine

Phytochemical Analysis Quality Control Natural Product Chemistry

Authentic Bacosine (≥98% HPLC) is the only valid analytical standard for distinguishing this lupane-type triterpene acid from betulinic acid or bacoside mixtures. It is often absent in commercial extracts, so procurement of this high-purity compound ensures reliable quantitative profiling (HPLC/LC-MS/NMR) of Bacopa monnieri. Its unique pharmacology—lacking MAO-A/B inhibition—makes it invaluable as a negative control or distinct active in neuropharmacology and anti-glycation research. Select this certified reference material for reproducible data integrity.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 198014-94-7
Cat. No. B591327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacosine
CAS198014-94-7
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23+,24+,27+,28-,29+,30+/m0/s1
InChIKeyCLOUCVRNYSHRCF-CHVGUTEKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bacosine (CAS 198014-94-7): Triterpene from Bacopa monnieri for Research


Bacosine (CAS 198014-94-7) is a lupane-type triterpene acid (lup-20(29)-ene-3α-ol-27-oic acid) originally isolated from the aerial parts of Bacopa monnieri (Brahmi), a renowned Ayurvedic medicinal plant [1][2]. It is chemically and structurally distinct from the major dammarane-type triterpenoid saponins (bacosides) that are primarily associated with the plant's nootropic and neuroprotective effects [3]. Bacosine is available as a high-purity analytical standard (≥95–98% by HPLC) from specialty natural product suppliers, intended solely for research and development applications [4].

Why Bacosine Cannot Be Substituted by Bacopa Extracts or Other Bacopa Constituents


A generic substitution of Bacosine with a crude Bacopa monnieri extract or a mixture of its major saponins (e.g., bacosides) is scientifically unsound. Bacosine is a chemically distinct triterpene acid that is often absent or misidentified in commercial extracts [1]. Critically, Bacosine exhibits a unique pharmacological profile compared to the bacosides; for example, it lacks monoamine oxidase (MAO) inhibitory activity, a key mechanism attributed to Bacopa's nootropic effects [2]. Therefore, experiments designed to investigate Bacosine's specific biological activities—such as its antihyperglycemic, anti-glycation, or cytotoxic effects—cannot be replicated or validated using non-standardized Bacopa extracts or other individual constituents.

Quantitative Evidence for Bacosine Differentiation: Analytical and Biological Benchmarks


Analytical Differentiation: Absence in Commercial Extracts and Misidentification as Betulinic Acid

Bacosine is a specific isomer of betulinic acid, a 3-hydroxy lupenoic acid. A 2020 reinvestigation using HPLC-ion trap time-of-flight, GC-MS, HPLC-ELSD, and 2D NMR found that Bacosine was undetectable in all examined commercial Bacopa monnieri powders and supplements, whereas betulinic acid was consistently identified. Furthermore, commercially available 'Bacosine' reference samples were structurally identical to betulinic acid [1]. This creates a critical analytical and sourcing distinction.

Phytochemical Analysis Quality Control Natural Product Chemistry

Monoamine Oxidase (MAO) Inhibition Profile: Bacosine Lacks Activity Compared to Bacosides

In a direct comparative study of six Bacopa monnieri constituents on recombinant human MAO-A and MAO-B enzymes, Bacosine showed no inhibitory activity. In contrast, Bacopaside I and a Bacoside A mixture demonstrated clear inhibition of both MAO isoforms [1].

Neuropharmacology Enzymology Mechanism of Action

Antihyperglycemic and Anti-Glycation Activity: Comparable to α-Tocopherol In Vitro

Bacosine demonstrated a significant inhibitory effect on the elevation of glycosylated hemoglobin in vitro, with an IC50 value that is directly comparable to that of the established reference antioxidant, α-tocopherol. This indicates a specific anti-glycation potential .

Diabetes Research Metabolic Disorders Antioxidant

Cytotoxic Activity Against Breast Cancer Cell Lines: Defined IC50 Values for MCF-7 and 4T1 Cells

Bacosine exhibits dose-dependent cytotoxicity against both human (MCF-7) and murine (4T1) breast cancer cell lines. The reported IC50 values provide clear benchmarks for its anti-proliferative activity [1][2].

Cancer Research Cytotoxicity Drug Discovery

In Silico SGLT2 Inhibition: Binding Affinity Superior to Standard Drug Dapagliflozin

A computational study investigating sodium/glucose cotransporter 2 (SGLT2) as a target for antidiabetic agents found that Bacosine exhibited a lower (more favorable) binding energy than the clinically used standard drug, Dapagliflozin [1].

Computational Chemistry Antidiabetic Drug Discovery Molecular Docking

Optimal Research Applications for Bacosine (CAS 198014-94-7) Based on Differential Evidence


Analytical Method Development and Quality Control of Bacopa monnieri Products

Due to its frequent absence or misidentification in commercial extracts and its isomeric relationship with betulinic acid [1], authentic Bacosine is an essential analytical standard. It is required for developing and validating HPLC, LC-MS, or NMR methods to accurately profile Bacopa monnieri products and to verify the absence of this specific compound or to differentiate it from betulinic acid in research-grade materials.

Investigating Non-MAO Mediated Neuropharmacology of Bacopa Constituents

Researchers seeking to dissect the complex pharmacology of Bacopa monnieri can use Bacosine as a negative control or a distinct active. Its established lack of MAO-A/B inhibitory activity [1], in contrast to Bacopaside I and Bacoside A mixture, makes it a valuable tool for isolating and studying MAO-independent neuroactive or other biological effects of the plant's triterpene fraction.

Studies on Advanced Glycation End-Product (AGE) Formation and Diabetes Complications

Bacosine's demonstrated ability to inhibit glycosylated hemoglobin formation in vitro, with an IC50 comparable to the reference antioxidant α-tocopherol [1], makes it a relevant compound for research focused on anti-glycation mechanisms, the pathophysiology of diabetic complications, and the evaluation of natural product-derived inhibitors of AGE formation.

Cytotoxicity and Anti-Metastatic Research in Breast Cancer Models

Bacosine is a suitable compound for cancer research laboratories studying breast cancer. Its defined IC50 values against MCF-7 and 4T1 cell lines [1], along with reported effects on MMP-9 expression in 4T1 cells, support its use in investigations of cell proliferation, cytotoxicity, and the molecular mechanisms of cancer cell metastasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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